The structure of N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride features a central carboxamide group (C=O-NH-C=O). This group is linked to a cyclopentyl ring (five-membered carbon ring) and a pyrrolidine ring (four-membered carbon ring with a nitrogen atom) with a methyl group (CH3) attached to one of the pyrrolidine carbons. The molecule also contains a hydrochloride (HCl) salt component.
Due to the lack of specific research on this compound, it is not possible to discuss its synthesis, decomposition, or other reactions with detailed chemical equations. However, general synthesis pathways for carboxamide derivatives include amidation reactions between carboxylic acids and amines [].